(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile
Description
This compound is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-bromophenyl group at position 4 and a (4-fluoro-2-nitrophenyl)amino moiety at position 3 of the acrylonitrile chain. Its Z-configuration ensures specific stereoelectronic interactions, which influence its bioactivity and physicochemical properties.
Properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-2-nitroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-3-1-11(2-4-13)16-10-27-18(23-16)12(8-21)9-22-15-6-5-14(20)7-17(15)24(25)26/h1-7,9-10,22H/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAQXDZBTKHAAG-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile is a thiazole derivative with significant biological activity. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activities associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, contributing to the compound's biological properties.
- Bromophenyl Group : Enhances lipophilicity and may influence biological activity.
- Fluoro-Nitrophenyl Group : Provides additional electronic effects that can enhance reactivity and biological interactions.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Thiazole Ring | Five-membered heterocyclic ring |
| Bromophenyl Group | Aromatic group with a bromine substituent |
| Fluoro-Nitrophenyl | Aromatic group with fluorine and nitro groups |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial activity of thiazole derivatives, compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results showed:
- Minimum Inhibitory Concentration (MIC) values indicating effectiveness against pathogens such as E. coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Results
| Compound Tested | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 31.25 | C. glabrata |
| Compound B | 62.5 | K. pneumoniae |
| Compound C | <31.25 | E. coli |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely documented, particularly in breast cancer models.
Case Study: Anticancer Efficacy
In vitro studies using the MCF7 breast adenocarcinoma cell line revealed that the compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics.
Table 3: Anticancer Activity Results
| Compound Tested | IC50 (µg/ml) | Cancer Cell Line |
|---|---|---|
| (Z)-Compound | 1.98 | MCF7 |
| Control Drug | 1.61 | Doxorubicin |
The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets, including:
- DNA Binding : Compounds have shown affinity for calf-thymus DNA, suggesting a mechanism involving interference with DNA replication or transcription.
- Enzyme Inhibition : Some studies indicate that thiazole derivatives may inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinities of the compound with target proteins, enhancing understanding of its mechanism of action.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that thiazole-based compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that thiazole derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL for certain derivatives . The presence of the bromophenyl group in the structure has been noted to enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of thiazole derivatives is another critical area of research. Various studies have shown that compounds featuring thiazole moieties can inhibit the growth of cancer cell lines. For example, one study highlighted a thiazole-pyridine hybrid that demonstrated superior anti-breast cancer efficacy compared to standard treatments, with an IC50 value of 5.71 μM . The mechanism behind this activity is often attributed to the ability of these compounds to interfere with cellular processes involved in cancer proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents on the phenyl groups can significantly impact their pharmacological properties. For instance, electron-withdrawing groups such as bromine or fluorine have been associated with enhanced antibacterial and anticancer activities .
Synthesis and Development
The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile typically involves multi-step synthetic pathways that include reactions such as condensation and cyclization. Recent advancements in green chemistry have also led to eco-friendly synthetic methods that utilize biocatalysts to improve yield and reduce environmental impact . These methods are gaining traction in pharmaceutical development due to their sustainability.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with acrylonitrile-thiazole hybrids, differing primarily in substituent groups. Key analogues include:
Key Differences and Implications
The nitro group in both the target and compounds confers strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets. However, the nitro group in the target is positioned ortho to fluorine, creating steric hindrance that could reduce binding affinity compared to para-substituted analogues . The hydroxy-methoxy group in ’s compound improves water solubility but may reduce membrane permeability compared to halogenated derivatives .
Bioactivity Profiles :
- ’s chloro-methylphenyl analogue demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL), attributed to the chloro group’s electrophilic reactivity .
- The target compound’s bromine and fluorine substituents are hypothesized to enhance anticancer activity by promoting DNA intercalation or kinase inhibition, though experimental data are pending .
- ’s hydroxy-methoxy derivative showed insecticidal activity in preliminary assays (LC₅₀ = 120 ppm against Aphis gossypii), likely due to hydrogen bonding with insect cuticular proteins .
Stability and Reactivity :
- The nitro group in the target compound may increase photodegradation risk compared to ’s methoxy group, requiring formulation adjustments for field applications .
- The Z-configuration in all analogues ensures planarity of the acrylonitrile-thiazole system, critical for π-π stacking interactions in enzyme binding pockets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare acrylonitrile derivatives with thiazole and aromatic amine substituents?
- Answer : A robust synthesis involves Knoevenagel condensation between 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and substituted aromatic aldehydes, followed by regioselective amination. For example, similar compounds (e.g., 2-(4-bromophenyl)thiazole derivatives) were synthesized using aromatic aldehydes under basic conditions (e.g., piperidine catalysis), yielding Z-configuration products due to steric and electronic effects . Characterization via melting point, IR (CN stretch at ~2212 cm⁻¹), and NMR (proton signals for CH and Ar-H) is critical to confirm structure .
Q. How can spectroscopic techniques resolve structural ambiguities in such compounds?
- Answer :
- IR Spectroscopy : Detects nitrile (CN, ~2212 cm⁻¹) and C=N/C=C stretches (1538–1610 cm⁻¹), confirming conjugation .
- ¹H NMR : Key signals include the acrylonitrile CH proton (δ ~5.75 ppm) and aromatic protons (δ 7.45–8.12 ppm for substituted phenyl groups). NOESY can distinguish Z/E isomers .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for brominated analogs) and fragmentation patterns validate molecular weight and substituents .
Q. What challenges arise in elemental analysis for halogen- and sulfur-containing acrylonitriles?
- Answer : Halogens (Br, Cl) and sulfur can complicate combustion analysis due to incomplete oxidation. Modified microanalytical protocols (e.g., Schöniger flask digestion) improve accuracy. Discrepancies in calculated vs. found values (e.g., ±0.5% for C/H/N) may indicate residual solvents or hygroscopicity .
Advanced Research Questions
Q. How does the electronic nature of substituents influence tautomerism or reactivity in this compound?
- Answer : The electron-withdrawing nitro and bromo groups stabilize the acrylonitrile’s conjugated system, favoring the Z-configuration. DFT studies on analogous compounds reveal that nitro groups reduce HOMO-LUMO gaps, enhancing electrophilic reactivity at the thiazole ring. Tautomerism between enamine and imine forms is unlikely due to resonance stabilization .
Q. What strategies optimize regioselective amination at the 4-fluoro-2-nitrophenyl moiety?
- Answer : Microwave-assisted reactions or palladium-catalyzed coupling (e.g., Buchwald-Hartwig) improve regioselectivity. Solvent polarity (e.g., DMF vs. THF) and temperature control minimize side reactions (e.g., nitro reduction). Evidence from similar aryl amines shows >90% yield with 10 mol% Pd(OAc)₂ and Xantphos ligand .
Q. Are there contradictions in reported spectroscopic data for structurally related compounds?
- Answer : Yes. For example:
- IR Stretches : Some studies report CN stretches at 2212 cm⁻¹ , while others note shifts to 2225 cm⁻¹ in polar solvents due to dipole interactions .
- NMR Splitting : Aryl proton multiplicity varies with substitution patterns (e.g., para-bromo vs. ortho-fluoro), requiring careful comparison to computed spectra .
Q. How can computational chemistry (DFT/MD) predict biological activity or intermolecular interactions?
- Answer :
- DFT : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the acrylonitrile’s β-carbon is electrophilic, making it a Michael acceptor .
- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., kinases). Studies on thiazole derivatives show hydrophobic interactions with ATP-binding pockets and hydrogen bonding via nitrile groups .
Q. What synthetic modifications enhance stability or solubility for in vitro studies?
- Answer :
- Stability : Replacing nitro with methoxy groups reduces photodegradation but may alter bioactivity .
- Solubility : PEGylation or co-crystallization with cyclodextrins improves aqueous solubility. Ethyl acetate/water partitioning (LogP ~2.5) is typical for analogs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
